1-Benzyl-2-ethynylpyrrolidine
Description
1-Benzyl-2-ethynylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethynyl (acetylene) group at the 2-position. This structure combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for developing receptor antagonists or enzyme inhibitors.
Properties
IUPAC Name |
1-benzyl-2-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-13-9-6-10-14(13)11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYOKAHXYHKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-ethynylpyrrolidine can be synthesized through several synthetic routes. One common method involves the alkylation of pyrrolidine with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine in a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-2-ethynylpyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-2-ethynylpyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethynylpyrrolidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs of 1-Benzyl-2-ethynylpyrrolidine include substituted pyrrolidines with variations at the 1- and 2-positions. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Table 1: Comparison of 1-Benzyl-2-ethynylpyrrolidine and Analogs
Key Observations :
Synthetic Methods :
- 1-Acyl-2-benzylpyrrolidines (e.g., orexin receptor antagonists) are synthesized via coupling reactions between substituted benzoic acids and pyrrolidine derivatives . Similar protocols could apply to 1-Benzyl-2-ethynylpyrrolidine, substituting ethynyl-containing reagents.
- LC-MS and HRMS data for analogs (e.g., [M+H]+ = 404–419) highlight precise mass verification, a critical step in quality control .
Substituent Effects: Ethynyl vs. Benzyl vs. Pyridinyl Groups: Benzyl substituents (e.g., in CAS 39940-88-0 ) favor lipophilicity, whereas pyridinyl groups (as in orexin antagonists) improve solubility and hydrogen-bonding capacity .
Biological Relevance :
- 1-Acyl-2-benzylpyrrolidines exhibit potent dual orexin receptor antagonism (IC₅₀ < 100 nM), suggesting that 1-Benzyl-2-ethynylpyrrolidine could be optimized for similar neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
